Chemical structure and properties of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine
Chemical structure and properties of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine
Abstract
This technical guide provides a comprehensive analysis of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine , a highly specialized heterocyclic building block used in the discovery of potent kinase inhibitors. Distinguished by its tri-functionalized core, this molecule offers three distinct vectors for chemical modification: a nucleophilic aromatic substitution handle at C5, a cross-coupling site at C3, and a metabolic blocking group at C2. This document details its electronic structure, synthetic pathways, chemo-selective reactivity, and application in medicinal chemistry, specifically targeting enzymes such as Trk, CDK, and PI3K.
Chemical Identity & Electronic Structure
The pyrazolo[1,5-a]pyrimidine scaffold is a purine bioisostere, often employed to mimic the adenosine triphosphate (ATP) adenine ring in kinase active sites. The specific substitution pattern of the title compound imparts unique electronic properties that drive its reactivity and binding affinity.
Nomenclature and Numbering
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IUPAC Name: 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine
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Core Scaffold: Pyrazolo[1,5-a]pyrimidine (Fused 5-6 bicyclic system)
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Numbering: The bridgehead nitrogen is N1. The fusion carbons are 3a and 7a (though often omitted in simplified numbering). The pyrazole carbons are C2 and C3. The pyrimidine carbons are C5, C6, and C7.
Electronic Effects of Substituents
The reactivity of this molecule is defined by the interplay of its three halogen substituents:
| Position | Substituent | Electronic Effect | Impact on Reactivity |
| C2 | Fluoro (-F) | Inductive withdrawal (-I), Mesomeric donation (+M) | Metabolic Stability: Blocks C2-oxidation (a common metabolic soft spot). Modulates pKa of the pyrazole ring, influencing hydrogen bond donor/acceptor strength of N1. |
| C3 | Iodo (-I) | Inductive withdrawal (-I), Polarizable | Cross-Coupling Handle: The C-I bond is weak and highly reactive toward Pd-catalyzed oxidative addition (Suzuki, Sonogashira). C3 is naturally nucleophilic; the iodine locks this position. |
| C5 | Chloro (-Cl) | Inductive withdrawal (-I), Mesomeric donation (+M) | Electrophilic Trap: The C5 position is highly electrophilic due to the adjacent bridgehead nitrogen (N4) and the electron-deficient pyrimidine ring. The Cl acts as a leaving group for |
Synthetic Strategy
The synthesis of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine requires a sequential approach to ensure correct regiochemistry. The most robust route constructs the bicyclic core first, followed by sequential halogenation.
Retrosynthetic Analysis
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Disconnection 1 (C3-I): Electrophilic iodination of the parent heterocycle.
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Disconnection 2 (C5-Cl): Deoxychlorination of a C5-carbonyl (lactam) precursor.
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Disconnection 3 (Core Formation): Condensation of 3-fluoro-1H-pyrazol-5-amine with a 1,3-dielectrophile (e.g., ethyl 3-ethoxyacrylate or diethyl malonate derivative).
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from commercially available aminopyrazole to the tri-halogenated core.
Reactivity & Functionalization[1]
This scaffold is designed for orthogonal functionalization , allowing chemists to modify specific positions without affecting others.
Chemo-Selectivity Hierarchy
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C5-Position (
): The most reactive site for nucleophiles. Amines, alkoxides, and thiols will displace the chloride at C5 under mild basic conditions. This is typically the first derivatization step if the C3-iodine needs to be preserved, or second if the C3-coupling conditions are harsh. -
C3-Position (Cross-Coupling): The iodine atom is an excellent handle for Palladium-catalyzed C-C bond formation. Suzuki-Miyaura coupling is standard here to introduce aryl or heteroaryl groups (the "tail" of the kinase inhibitor).
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C2-Position: The fluorine is generally inert to substitution and serves as a static structural element.
Functionalization Logic Map
Caption: Orthogonal reactivity pathways allowing modular drug design.
Medicinal Chemistry Applications
Kinase Inhibition Mechanism
Pyrazolo[1,5-a]pyrimidines are Type I kinase inhibitors. They bind to the ATP-binding pocket of the kinase in the active conformation (DFG-in).
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Hinge Binding: The N1 nitrogen and the amino group at C5 (after displacement of Cl) typically form a bidentate hydrogen bond network with the kinase hinge region.
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Gatekeeper Interaction: The substituent at C3 (introduced via the Iodine handle) extends into the hydrophobic back pocket, often interacting with the gatekeeper residue.
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Fluorine Effect: The C2-Fluoro group sits in the solvent-exposed region or a small hydrophobic pocket, depending on the specific kinase. It reduces the electron density of the pyrazole ring, potentially increasing the acidity of any NH donors and improving metabolic half-life by blocking oxidation.
Target Classes
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Trk (Tropomyosin receptor kinase): Used in treating NTRK fusion-positive cancers.
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CDK2 (Cyclin-dependent kinase 2): Cell cycle regulation targets.
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PI3K (Phosphoinositide 3-kinase): The scaffold is a known chemotype for PI3K
inhibitors.
Experimental Protocols
Protocol A: Synthesis of 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine (Precursor)
Note: This protocol assumes the starting material 2-fluoropyrazolo[1,5-a]pyrimidin-5-one is available or synthesized via condensation.
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Reagents: 2-fluoropyrazolo[1,5-a]pyrimidin-5-one (1.0 eq), Phosphorus Oxychloride (
, 5-10 eq), N,N-Dimethylaniline (1.0 eq - catalyst). -
Procedure:
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Place the 5-one precursor in a dry round-bottom flask under Argon.
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Add
carefully (exothermic). Add dimethylaniline.[1] -
Reflux the mixture at 100-110°C for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes).
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Quench: Cool to RT. Pour slowly onto crushed ice with vigorous stirring (Caution: Violent reaction).
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Extraction: Neutralize with saturated
to pH 7-8. Extract with Dichloromethane (DCM) (3x). -
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography.
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Protocol B: Iodination to yield 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine
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Reagents: 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (ACN) or DMF.
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Procedure:
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Dissolve the substrate in ACN (0.1 M concentration).
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Add NIS portion-wise at room temperature.
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Stir at RT for 2–12 hours. If reaction is slow, heat to 50°C.
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Workup: Dilute with water and EtOAc. Wash organic layer with 10% sodium thiosulfate (
) to remove excess iodine (indicated by color change from brown/purple to yellow/clear). -
Isolation: Dry over
, filter, and concentrate. The product often precipitates or can be recrystallized from EtOH/Water.
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Safety & Handling
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Hazards:
is corrosive and reacts violently with water. NIS is an irritant. The final compound is a potent bioactive molecule; handle with standard PPE (gloves, goggles, lab coat) in a fume hood. -
Storage: Store at 2–8°C, protected from light (iodides can be light-sensitive).
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2025.[2] Link
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Molecules, 2024. Link
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Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines. BenchChem Technical Guide, 2025. Link
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules, 2021. Link
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Synthesis of 5-aminopyrazoles (Starting Material Review). Beilstein Journal of Organic Chemistry, 2011. Link
Sources
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
